Fmoc-Orn(Boc)-OPfp

Descripción general

Descripción

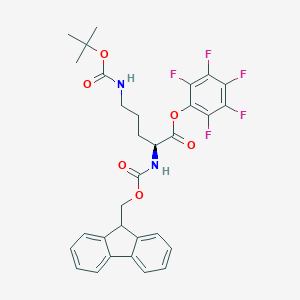

Fmoc-Orn(Boc)-OPfp, also known as N-(9-Fluorenylmethoxycarbonyl)-N-(tert-butoxycarbonyl)-L-ornithine pentafluorophenyl ester, is a derivative of the amino acid ornithine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides protection to the amino group, while the tert-butoxycarbonyl (Boc) group protects the side chain of ornithine. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating the coupling reactions in peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Boc)-OPfp involves several steps:

Protection of Ornithine: The amino acid ornithine is first protected by reacting with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as sodium bicarbonate. This reaction yields N-(tert-butoxycarbonyl)-L-ornithine.

Fmoc Protection: The N-(tert-butoxycarbonyl)-L-ornithine is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate to protect the alpha-amino group, forming N-(9-fluorenylmethoxycarbonyl)-N-(tert-butoxycarbonyl)-L-ornithine.

Activation with Pentafluorophenyl Ester: Finally, the protected ornithine derivative is activated by reacting with pentafluorophenyl trifluoroacetate (Pfp-TFA) to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Peptide Coupling Reactions

The OPfp (pentafluorophenyl) ester serves as a highly reactive carboxylate-activating group, facilitating efficient amide bond formation with primary amines under mild conditions.

Key Features of OPfp Reactivity:

- High Stability : The OPfp ester remains stable during Fmoc deprotection steps (piperidine treatment) .

- Low Epimerization Risk : Reactions typically proceed with minimal racemization, critical for chiral integrity in peptide synthesis .

- Broad Solubility : Compatible with organic solvents such as DCM and DMF, enabling homogeneous reaction conditions .

Example Reaction:

This compound reacts with amines (e.g., phenethylamine) in the presence of coupling agents like BOP or DIC/HOBt, yielding protected peptide intermediates .

Fmoc Group Removal

- Reagent : 20–30% piperidine in DMF .

- Conditions : Room temperature, 10–30 minutes.

- Outcome : Cleaves the fluorenylmethyloxycarbonyl group, exposing the α-amino group for subsequent couplings .

Boc Group Removal

- Reagent : 20–50% trifluoroacetic acid (TFA) in DCM .

- Conditions : Room temperature, 1–2 hours.

- Outcome : Removes the tert-butoxycarbonyl group, liberating the δ-amino side chain of ornithine for further functionalization .

Aspartimide Formation

- Risk : Observed during prolonged exposure to basic conditions (e.g., piperidine) .

- Solution : Use of additives like HOBt or Oxyma to suppress cyclization .

Incomplete Coupling

- Risk : Low reactivity of bulky or sterically hindered amines.

- Solution : Extended reaction times (12–24 hours) or elevated temperatures (40°C) .

Comparative Reactivity

| Property | This compound | Fmoc-Lys(Boc)-OH | Fmoc-Dab(Boc,Me)-OH |

|---|---|---|---|

| Coupling Efficiency | High (OPfp activation) | Moderate | Moderate |

| Deprotection Stability | Stable to TFA/piperidine | Boc sensitive to TFA | Boc and Me stable |

| Side Chain Functionalization | δ-amino (Boc) | ε-amino (Boc) | γ-amino (Boc, Me) |

General Coupling Procedure

- Dissolve this compound (1 eq) in DCM/DMF (1:1).

- Add amine (1.2 eq) and base (e.g., NMM, 1.5 eq).

- Stir at room temperature for 2–12 hours.

- Purify via silica chromatography or precipitation .

Deprotection Workflow

- Fmoc Removal : Treat with 30% piperidine/DMF (2 × 10 min) .

- Boc Removal : Incubate with 50% TFA/DCM (1 h) .

Stability Data

| Condition | Stability | Byproducts |

|---|---|---|

| Piperidine (20% in DMF) | Stable (>24 h) | None observed |

| TFA (50% in DCM) | Boc removed in 1 h | Trifluoroacetamide |

| Aqueous buffers (pH 7–9) | Hydrolysis over days | Free carboxylic acid |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Fmoc-Orn(Boc)-OPfp is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. The tert-butoxycarbonyl (Boc) group provides additional stability during synthesis, while the pentafluorophenyl (Pfp) ester enhances reactivity, allowing for efficient coupling reactions.

Case Study: Synthesis of Peptide Libraries

Research has demonstrated the effectiveness of this compound in synthesizing peptide libraries for drug discovery. A study utilized this compound to create a library of peptides that bind to factor XI, showcasing its utility in identifying potential therapeutic agents for anticoagulation therapy .

Drug Development

Peptide-Based Therapeutics

In the pharmaceutical industry, this compound is pivotal in designing peptide-based drugs. Its stability and reactivity make it suitable for developing therapeutic agents that target specific biological pathways. For instance, peptides synthesized using this compound have been explored for their ability to inhibit protein-protein interactions involved in disease processes.

Data Table: Examples of Peptide Therapeutics Developed Using this compound

| Peptide Name | Target | Therapeutic Area | Reference |

|---|---|---|---|

| Peptide A | Factor XI | Anticoagulation | |

| Peptide B | Angiotensin II Receptor | Hypertension | |

| Peptide C | Insulin Receptor | Diabetes |

Bioconjugation

Facilitating Biomolecule Attachment

this compound plays a crucial role in bioconjugation processes, where it aids in the attachment of biomolecules like proteins or nucleic acids to other molecules. This capability is essential for developing targeted therapies and diagnostics.

Application Case: Targeted Drug Delivery Systems

In a recent study, this compound was used to conjugate therapeutic peptides to nanoparticles, enhancing the targeted delivery of drugs to cancer cells. This approach demonstrated improved efficacy and reduced side effects compared to conventional delivery methods .

Research in Molecular Biology

Studying Protein Interactions

In molecular biology research, this compound is instrumental in synthesizing modified peptides that can mimic natural substrates. This allows researchers to study protein interactions and functions more effectively.

Case Study: Interaction with Metal Ions

Studies have shown that peptides synthesized with this compound can interact with metal ions such as copper and nickel. These interactions have implications for developing metalloantibiotics and understanding metalloprotein functions.

Mecanismo De Acción

The mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is a good leaving group, facilitating the attack by nucleophiles such as amines. The Fmoc and Boc groups protect the amino and side chain groups during the synthesis, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the final peptide product .

Comparación Con Compuestos Similares

Fmoc-Orn(Boc)-OH: This compound is similar to Fmoc-Orn(Boc)-OPfp but lacks the pentafluorophenyl ester group. It is used as an intermediate in peptide synthesis.

Fmoc-Lys(Boc)-OPfp: This compound is similar but contains lysine instead of ornithine. It is used in the synthesis of peptides that require lysine residues.

Fmoc-Arg(Pbf)-OPfp: This compound contains arginine and is used in the synthesis of peptides that require arginine residues

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in peptide coupling reactions. This makes it particularly useful in the synthesis of complex peptides and proteins.

Actividad Biológica

Fmoc-Orn(Boc)-OPfp is a significant compound in the realm of peptide synthesis, particularly due to its biological activity linked to the amino acid ornithine. This article delves into its structural characteristics, synthesis methods, biological interactions, and applications in research.

Structural Overview

This compound is a derivative of ornithine characterized by:

- Fmoc (9-fluorenylmethyloxycarbonyl) protecting group: Enhances stability during synthesis.

- Boc (tert-butoxycarbonyl) group: Protects the amine functionality.

- Pfp (pentafluorophenyl) ester : Increases reactivity, facilitating peptide bond formation.

This structure allows this compound to serve as a versatile building block in solid-phase peptide synthesis (SPPS) and other biochemical applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Protection of Ornithine : The amino group is protected using the Boc group.

- Fmoc Protection : The α-amino group is then protected with the Fmoc group.

- Formation of Pfp Ester : The final step involves converting the carboxylic acid into a Pfp ester to enhance reactivity.

These steps can vary based on desired purity and yield, with various methods reported in literature for optimization .

Metabolic Pathways

Ornithine plays a crucial role in several metabolic pathways:

- Urea Cycle : It aids in the detoxification of ammonia.

- Synthesis of Polyamines : Important for cell growth and differentiation.

- Creatine Biosynthesis : Essential for energy metabolism.

The incorporation of ornithine into peptides can enhance their biological functions, particularly in therapeutic contexts .

Interaction with Metal Ions

Studies have shown that this compound can interact with metal ions such as copper and nickel. These interactions are pivotal in developing metalloantibiotics and other therapeutic agents. For instance, coordination behavior studies indicate that these metal complexes can influence the biological activity of synthesized peptides .

Applications in Research

This compound has diverse applications:

- Peptide Synthesis : Used extensively in SPPS to create peptides with specific functionalities.

- Drug Development : Its ability to form stable complexes with metal ions makes it a candidate for developing new drugs targeting various diseases .

- Bioconjugation : Enhances cell permeability when conjugated with other biomolecules, such as GFP-labeled peptides .

Case Studies

Several studies exemplify the utility of this compound:

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILLMXCUHPJKIF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569646 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123180-69-8 | |

| Record name | Pentafluorophenyl N~5~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.